molecular formula C12H19N3O4S B11558809 N-(2-Diethylamino-ethyl)-3-nitro-benzenesulfonamide

N-(2-Diethylamino-ethyl)-3-nitro-benzenesulfonamide

Cat. No.: B11558809
M. Wt: 301.36 g/mol
InChI Key: YLVCTFKIWRDVQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Diethylamino-ethyl)-3-nitro-benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry. This compound is characterized by the presence of a diethylamino group attached to an ethyl chain, which is further connected to a nitro-substituted benzenesulfonamide moiety. The unique structure of this compound imparts specific chemical and physical properties that make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Diethylamino-ethyl)-3-nitro-benzenesulfonamide typically involves a multi-step process. One common method starts with the nitration of benzenesulfonamide to introduce the nitro group at the 3-position. This is followed by the alkylation of the nitrobenzenesulfonamide with 2-diethylaminoethyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and bases such as sodium hydroxide or potassium carbonate to facilitate the alkylation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can significantly improve the scalability of the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(2-Diethylamino-ethyl)-3-nitro-benzenesulfonamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-Diethylamino-ethyl)-3-nitro-benzenesulfonamide has found applications in several scientific research fields:

Mechanism of Action

The mechanism of action of N-(2-Diethylamino-ethyl)-3-nitro-benzenesulfonamide is primarily related to its ability to interact with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. The nitro group and the sulfonamide moiety play crucial roles in these interactions, contributing to the compound’s overall bioactivity .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H19N3O4S

Molecular Weight

301.36 g/mol

IUPAC Name

N-[2-(diethylamino)ethyl]-3-nitrobenzenesulfonamide

InChI

InChI=1S/C12H19N3O4S/c1-3-14(4-2)9-8-13-20(18,19)12-7-5-6-11(10-12)15(16)17/h5-7,10,13H,3-4,8-9H2,1-2H3

InChI Key

YLVCTFKIWRDVQD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.